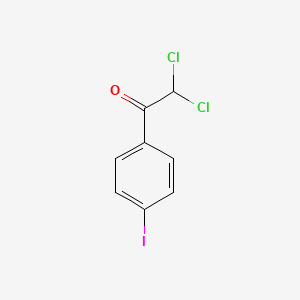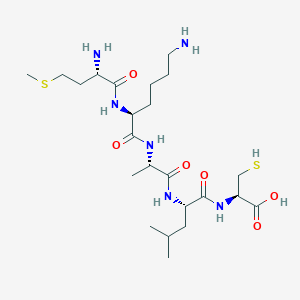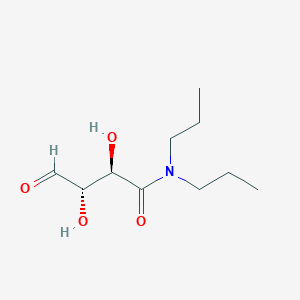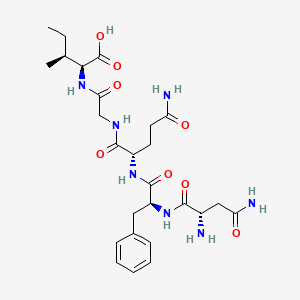
Ethanone, 2,2-dichloro-1-(4-iodophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 2,2-dichloro-1-(4-iodophenyl)-: is an organic compound with the molecular formula C8H5Cl2IO and a molecular weight of 314.93517 g/mol . This compound is characterized by the presence of two chlorine atoms and one iodine atom attached to an ethanone backbone, making it a halogenated ketone. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2,2-dichloro-1-(4-iodophenyl)- typically involves the acyl substitution reaction of 4-iodobenzoic acid with dichloroethanone under alkaline conditions . The reaction is carried out in a suitable solvent, such as acetonitrile, and requires the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperature, and pressure conditions to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Ethanone, 2,2-dichloro-1-(4-iodophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-iodobenzoic acid.
Reduction: Formation of 2,2-dichloro-1-(4-iodophenyl)ethanol.
Substitution: Formation of various substituted ethanones depending on the nucleophile used.
Applications De Recherche Scientifique
Ethanone, 2,2-dichloro-1-(4-iodophenyl)- has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of Ethanone, 2,2-dichloro-1-(4-iodophenyl)- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can act as an electrophile, reacting with nucleophiles to form cationic intermediates. These intermediates can then undergo further reactions to form stable products .
Comparaison Avec Des Composés Similaires
4-Iodoacetophenone: Similar in structure but lacks the two chlorine atoms.
Ethanone, 1-(2,4-dichlorophenyl)-: Similar in structure but lacks the iodine atom.
1-(4-Iodophenyl)ethanone: Similar in structure but lacks the two chlorine atoms.
Uniqueness: Ethanone, 2,2-dichloro-1-(4-iodophenyl)- is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical properties and reactivity. This combination of halogens makes it a versatile compound for various chemical reactions and applications.
Propriétés
Numéro CAS |
832096-07-8 |
|---|---|
Formule moléculaire |
C8H5Cl2IO |
Poids moléculaire |
314.93 g/mol |
Nom IUPAC |
2,2-dichloro-1-(4-iodophenyl)ethanone |
InChI |
InChI=1S/C8H5Cl2IO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8H |
Clé InChI |
WWCMWNNYIMCOAV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C(Cl)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzamide, N-[5-(2,4-cyclopentadien-1-ylidene)-1-oxohexyl]-](/img/structure/B14200609.png)
![4-(Benzyloxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14200612.png)

![1-[5-[[[5-[(dimethylamino)methyl]-2H-triazol-4-yl]-piperidin-1-ylmethoxy]-piperidin-1-ylmethyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine](/img/structure/B14200623.png)
![(2R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14200629.png)
![3-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14200633.png)
![4-[(4-Fluorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14200639.png)

![N-Methyl-N-{2-[2-(methylamino)ethoxy]ethyl}acetamide](/img/structure/B14200656.png)
![8-[3-[(3-Pent-2-enyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid](/img/structure/B14200659.png)
![4-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14200660.png)

